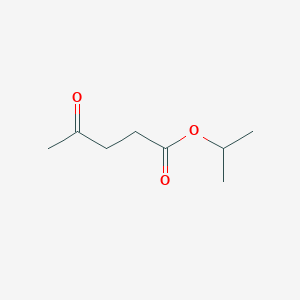

Isopropyl 4-oxopentanoate

Description

The exact mass of the compound Isopropyl 4-oxopentanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Isopropyl 4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJRGGIHFUREHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176284 | |

| Record name | Isopropyl 4-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21884-26-4 | |

| Record name | 1-Methylethyl 4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21884-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21884-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl 4-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7CLH9MLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 4-Oxopentanoate from Levulinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl 4-oxopentanoate, a valuable ester derived from the biomass-derived platform chemical, levulinic acid. This document details the prevalent synthetic methodologies, catalytic systems, and reaction parameters, supported by quantitative data and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers in organic synthesis, green chemistry, and drug development.

Introduction

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is an organic ester with the chemical formula C₈H₁₄O₃.[1] It belongs to the family of alkyl levulinates, which are gaining significant attention as green solvents, fuel additives, and versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The parent molecule, levulinic acid (4-oxopentanoic acid), is recognized by the U.S. Department of Energy as a top-12 platform chemical derivable from lignocellulosic biomass, highlighting the renewable feedstock for isopropyl 4-oxopentanoate production.

The primary and most straightforward method for synthesizing isopropyl 4-oxopentanoate is the acid-catalyzed esterification of levulinic acid with isopropanol.[1] This reaction, a Fischer-Speier esterification, involves the reaction of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol in the presence of an acid catalyst to yield the ester and water as a byproduct. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as the removal of water or the use of a large excess of the alcohol reactant.

This guide will explore various catalytic systems, including homogeneous and heterogeneous catalysts, and provide a detailed examination of the experimental parameters that influence the reaction's efficiency, yield, and selectivity.

Synthetic Methodologies and Catalytic Systems

The choice of catalyst is a critical factor in the efficiency of the esterification of levulinic acid. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous Catalysis

Strong mineral acids, such as sulfuric acid (H₂SO₄), are effective homogeneous catalysts for this esterification due to their high acidity and ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by isopropanol. While offering high conversion rates, homogeneous catalysts present challenges in separation from the product mixture, catalyst recovery, and effluent treatment.[2][3]

Heterogeneous Catalysis

To address the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact.[4]

Several classes of heterogeneous catalysts have been investigated for the synthesis of alkyl levulinates, including:

-

Sulfonated Carbons: These materials are prepared by sulfonating carbonaceous materials, creating solid acid catalysts with Brønsted acid sites.[5][6] They have shown good catalytic activity in the esterification of levulinic acid.

-

Metal Sulfates: Iron(III) sulfate (Fe₂(SO₄)₃) has been demonstrated to be an active and selective catalyst for the esterification of levulinic acid with various alcohols.[2]

-

Mesoporous Stannosilicates: These are solid materials containing tin incorporated into a silica matrix, which exhibit Lewis and Brønsted acidity and have been successfully used for levulinic acid esterification.[7]

-

Acidic Resins: Ion-exchange resins with sulfonic acid groups are also effective solid acid catalysts.[4]

-

Zirconium Oxide: In industrial settings, zirconium oxide can be used as a robust catalyst for this transformation.[1]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data for the esterification of levulinic acid with various alcohols using different catalytic systems. While specific data for isopropyl 4-oxopentanoate is limited in the reviewed literature, the data for analogous short-chain alkyl levulinates provide valuable insights into expected reaction conditions and performance.

Table 1: Homogeneous Catalysis of Levulinic Acid Esterification

| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| H₂SO₄ | Ethanol | 5:1 | 80 mol/m³ | Not Specified | 3 | ~72 | Not Specified | [3] |

| H₂SO₄ | Ethanol | 1:1 | 20 mol/m³ | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Table 2: Heterogeneous Catalysis of Levulinic Acid Esterification

| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Fe₂(SO₄)₃ | Isopropanol | 6:1 | 3 mol% | 60 | Not Specified | <60 | Not Specified | [2] |

| Fe₂(SO₄)₃ | Methanol | 6:1 | 3 mol% | 60 | 8 | ~90 | >90 | [2] |

| Fe₂(SO₄)₃ | Ethanol | 6:1 | 3 mol% | 60 | 8 | ~80 | >90 | [2] |

| Fe₂(SO₄)₃ | n-Propanol | 6:1 | 3 mol% | 60 | 8 | ~70 | >90 | [2] |

| Fe₂(SO₄)₃ | n-Butanol | 6:1 | 3 mol% | 60 | 8 | ~60 | >90 | [2] |

| SnMCM-41-80 | Methanol | 5:1 | 1 wt% | 120 | 3 | 90.1 | Not Specified | [7] |

| SnMCM-41-80 | Ethanol | 5:1 | 1 wt% | 120 | 3 | ~85 | Not Specified | [7] |

| SnMCM-41-80 | Propan-1-ol | 5:1 | 1 wt% | 120 | 3 | ~80 | Not Specified | [7] |

| Sulfonated Lignin-Based Carbon | Methanol | 6:1 | 0.3 g | Reflux | 5 | Not Specified | 83.3 | [5][6] |

| Sulfonated Lignin-Based Carbon | Ethanol | 6:1 | 0.3 g | Reflux | 5 | Not Specified | ~80 | [5][6] |

| Sulfonated Lignin-Based Carbon | n-Butanol | 6:1 | 0.3 g | Reflux | 5 | Not Specified | 73.5 | [5][6] |

| Sulfated Silica (3 M-SiO₂) | Methanol | 1:20 | 30 wt% | Reflux | 4 | Not Specified | 69 | [8] |

| Sulfated Silica (3 M-SiO₂) | Ethanol | 1:20 | 30 wt% | Reflux | 4 | Not Specified | 54 | [8] |

| Sulfated Silica (3 M-SiO₂) | 1-Butanol | 1:20 | 30 wt% | Reflux | 4 | Not Specified | 40 | [8] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of isopropyl 4-oxopentanoate.

General Protocol for Sulfuric Acid-Catalyzed Esterification

This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.

Materials:

-

Levulinic acid

-

Isopropanol

-

Concentrated sulfuric acid

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using toluene)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add levulinic acid and an excess of isopropanol (typically a 3:1 to 10:1 molar ratio of alcohol to acid).

-

If using an azeotropic solvent, add toluene to the flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) to the reaction mixture while stirring.

-

Equip the flask with a reflux condenser (and a Dean-Stark trap if applicable) and heat the mixture to reflux (typically 80-110°C).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the reaction reaches equilibrium.

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst is not used, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent and excess isopropanol under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure isopropyl 4-oxopentanoate.

Protocol for Heterogeneous Catalysis (General)

This protocol outlines a general procedure for using a solid acid catalyst.

Materials:

-

Levulinic acid

-

Isopropanol

-

Solid acid catalyst (e.g., sulfonated carbon, Fe₂(SO₄)₃, mesoporous stannosilicate)

-

Round-bottom flask or a batch reactor

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask or batch reactor, combine levulinic acid, isopropanol (e.g., 6:1 molar ratio of alcohol to acid), and the solid acid catalyst (e.g., 0.3 g).[6]

-

Stir the mixture at a constant rate (e.g., 200 rpm) and heat to the desired reaction temperature (e.g., the reflux temperature of the alcohol).[6]

-

Maintain the reaction for a specified time (e.g., 5 hours).[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration. The recovered catalyst can potentially be washed, dried, and reused.

-

Remove the excess isopropanol from the filtrate using a rotary evaporator.

-

The resulting crude product can be further purified by fractional distillation under reduced pressure.

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the acid-catalyzed esterification of levulinic acid with isopropanol.

References

- 1. Isopropyl 4-oxopentanoate | 21884-26-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]

- 6. cetjournal.it [cetjournal.it]

- 7. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Propan-2-yl 4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propan-2-yl 4-oxopentanoate, also commonly known as isopropyl levulinate, is an organic compound classified as a keto-ester. Its structure comprises a five-carbon chain with a ketone functional group at the fourth position and an isopropyl ester at the carboxyl group. This molecule serves as a versatile building block in organic synthesis and has applications in various fields, including the production of biofuels, fragrances, and as a precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of propan-2-yl 4-oxopentanoate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of propan-2-yl 4-oxopentanoate is presented in the table below. These properties are essential for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 209.3 °C (estimated) | |

| Density | 0.9842 g/cm³ | |

| Refractive Index | 1.4420 | |

| Flash Point | 84.4 °C (184.0 °F) | |

| Solubility | Very slightly soluble in water. Soluble in alcohol. | |

| LogP | 0.792 (estimated) |

Synthesis of Propan-2-yl 4-oxopentanoate

The most common and efficient method for the synthesis of propan-2-yl 4-oxopentanoate is the Fischer esterification of levulinic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Levulinic acid (1.0 eq)

-

Isopropanol (3.0 eq)

-

Concentrated Sulfuric Acid (0.05 eq)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid and isopropanol.

-

Slowly add the concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propan-2-yl 4-oxopentanoate.

Purification: The crude product is purified by vacuum distillation to yield the pure propan-2-yl 4-oxopentanoate. The fraction collected at the appropriate boiling point and reduced pressure will be the purified ester.

Synthesis Workflow

Caption: Workflow for the synthesis of Propan-2-yl 4-oxopentanoate.

Spectroscopic Characterization

The structure and purity of propan-2-yl 4-oxopentanoate are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of propan-2-yl 4-oxopentanoate is expected to show the following characteristic signals:

-

A doublet corresponding to the two methyl groups of the isopropyl moiety.

-

A septet for the single proton of the isopropyl group.

-

Two triplets corresponding to the two methylene groups in the pentanoate chain.

-

A singlet for the methyl group adjacent to the ketone.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will exhibit distinct peaks for each unique carbon atom in the molecule:

-

Signals for the two carbons of the isopropyl group.

-

Signals for the three carbons of the pentanoate backbone.

-

A signal for the carbonyl carbon of the ketone.

-

A signal for the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

The FT-IR spectrum of propan-2-yl 4-oxopentanoate will be characterized by the presence of two strong absorption bands corresponding to the two carbonyl groups:

-

A sharp absorption band around 1735 cm⁻¹ for the C=O stretching of the ester group.

-

Another sharp absorption band around 1715 cm⁻¹ for the C=O stretching of the ketone group. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of propan-2-yl 4-oxopentanoate obtained by electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of the isopropoxy group or cleavage adjacent to the ketone.

Applications in Research and Development

Propan-2-yl 4-oxopentanoate serves as a valuable intermediate in organic synthesis. Its bifunctional nature (ketone and ester) allows for a variety of chemical transformations. It is used in the synthesis of:

-

Pharmaceuticals and Agrochemicals: As a precursor for the synthesis of more complex heterocyclic compounds.

-

Flavors and Fragrances: Due to its characteristic odor profile.

-

Biofuels: As a potential green solvent and fuel additive.

Safety and Handling

Propan-2-yl 4-oxopentanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of propan-2-yl 4-oxopentanoate. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating the effective and safe use of this versatile compound.

References

An In-depth Technical Guide to Isopropyl Levulinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl levulinate, a versatile bio-based chemical. The document covers its fundamental properties, synthesis protocols, and potential applications relevant to research and development.

Chemical Identity and Structure

Isopropyl levulinate, also known as propan-2-yl 4-oxopentanoate, is an ester of levulinic acid and isopropanol.[1][2] Its unique structure, containing both a ketone and an ester functional group, makes it a valuable intermediate in various chemical syntheses.[3]

Structure:

Caption: Chemical structure of isopropyl levulinate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of isopropyl levulinate.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Colorless clear liquid (est.) | [4][5] |

| Boiling Point | 209.00 °C @ 760.00 mm Hg | [4][5] |

| Specific Gravity | 0.98100 to 0.98700 @ 25.00 °C | [4][5] |

| Refractive Index | 1.41800 to 1.42400 @ 20.00 °C | [4][5] |

| Flash Point | 184.00 °F (84.44 °C) | [4][5] |

| Vapor Pressure | 0.204000 mmHg @ 25.00 °C (est.) | [5] |

| Solubility | Soluble in alcohol; very slightly soluble in water. | [5] |

| logP (o/w) | 0.792 (est.) | [5] |

Synthesis of Isopropyl Levulinate

Isopropyl levulinate can be synthesized through several pathways, primarily from biomass-derived precursors like levulinic acid and furfural.[3]

A common method for producing isopropyl levulinate is the direct esterification of levulinic acid with isopropanol in the presence of an acid catalyst.[3] This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol.[3]

Caption: Esterification of levulinic acid to isopropyl levulinate.

Experimental Protocol: Esterification of Levulinic Acid

This protocol is based on general laboratory procedures for Fischer esterification.

Materials:

-

Levulinic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine levulinic acid and an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude isopropyl levulinate.

-

The product can be further purified by distillation.

An alternative and promising route involves a two-step microwave-assisted cascade process starting from furfural, another key biomass-derived platform chemical.[3][6][7] This process first involves the catalytic transfer hydrogenation of furfural to furfuryl alcohol, followed by the alcoholysis of furfuryl alcohol to isopropyl levulinate.[3][6][7]

Caption: Two-step cascade synthesis of isopropyl levulinate from furfural.

Experimental Protocol: Two-Step Synthesis from Furfural

This protocol is a generalized representation based on published research.[6][7]

Step 1: Catalytic Transfer Hydrogenation of Furfural Materials:

-

Furfural

-

Isopropanol (solvent and H-donor)

-

Cu-Fe₃O₄ magnetic catalyst

-

Microwave reactor

Procedure:

-

In a microwave reactor vessel, combine furfural, isopropanol, and the Cu-Fe₃O₄ catalyst.

-

Seal the vessel and subject it to microwave heating at a specified temperature (e.g., 130°C) for a designated time (e.g., 1 hour).[6]

-

After the reaction, cool the vessel and separate the magnetic catalyst using an external magnet.

-

The resulting solution is rich in furfuryl alcohol.

Step 2: Alcoholysis of Furfuryl Alcohol Materials:

-

Furfuryl alcohol-rich solution from Step 1

-

Solid acid catalyst (e.g., Amberlyst A70 resin)

-

Microwave reactor

Procedure:

-

To the furfuryl alcohol-rich solution, add the solid acid catalyst.

-

Seal the microwave reactor vessel and heat at a specified temperature (e.g., 120°C) for a certain duration (e.g., 1.5 hours).[6]

-

Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

-

The resulting liquid contains isopropyl levulinate, which can be purified by distillation.

Applications in Research and Development

Isopropyl levulinate and other alkyl levulinates are gaining attention for a variety of applications:

-

Biofuels: They are considered promising bio-based molecules that can be blended with transportation fuels like biodiesel to reduce soot formation.[7]

-

Green Solvents: Their properties make them potential environmentally friendly solvents for various chemical processes.[7]

-

Chemical Intermediates: Isopropyl levulinate serves as a precursor for the synthesis of other valuable chemicals, such as γ-valerolactone (GVL), which has applications in polymer synthesis.[3][8]

-

Flavoring Agents and Fragrances: Alkyl levulinates are used as flavoring agents and fragrances in the food and cosmetic industries.[7]

-

Pharmaceutical and Agrochemical Synthesis: It can be a precursor for synthesizing chiral γ-butyrolactones, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[3]

The development of efficient and sustainable methods for producing isopropyl levulinate from biomass is a key area of research, driven by the growing demand for renewable chemicals and fuels.[9]

References

- 1. Isopropyl levulinate | C8H14O3 | CID 89084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isopropyl levulinate [stenutz.eu]

- 3. Isopropyl 4-oxopentanoate | 21884-26-4 | Benchchem [benchchem.com]

- 4. isopropyl levulinate, 21884-26-4 [thegoodscentscompany.com]

- 5. isopropyl levulinate [flavscents.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. researchgate.net [researchgate.net]

- 8. Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl 4-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is a versatile organic compound with growing significance in various scientific fields. As a derivative of levulinic acid, a key platform chemical derived from biomass, it holds promise in the development of sustainable biofuels, green solvents, and as a precursor for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the physical and chemical properties of isopropyl 4-oxopentanoate, detailed experimental protocols for its synthesis and purification, and an examination of its role in relevant biochemical pathways.

Chemical Identity and Structure

Isopropyl 4-oxopentanoate is the isopropyl ester of 4-oxopentanoic acid (levulinic acid). Its structure features a ketone functional group at the fourth carbon position of a pentanoic acid chain, with the carboxyl group esterified with isopropanol.[1]

-

IUPAC Name: propan-2-yl 4-oxopentanoate

-

Common Names: Isopropyl levulinate, Isopropyl 4-oxovalerate

-

CAS Number: 21884-26-4

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.19 g/mol [1]

-

InChI Key: MGJRGGIHFUREHT-UHFFFAOYSA-N

-

Canonical SMILES: CC(C)OC(=O)CCC(=O)C

Physical and Chemical Properties

The physical and chemical properties of isopropyl 4-oxopentanoate are summarized in the table below. These properties are crucial for its application in chemical synthesis, purification, and formulation.

| Property | Value | Source |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Boiling Point | 209 °C @ 760 mmHg | [2] |

| 86-87 °C @ 10 Torr | ||

| Density | 0.9810 - 0.9870 g/cm³ @ 25 °C | [2] |

| 0.98005 g/cm³ @ 20 °C | ||

| Refractive Index | 1.4180 - 1.4240 @ 20 °C | [2] |

| Flash Point | 84.44 °C (184.00 °F) | [2] |

| Solubility | Very slightly soluble in water; Soluble in alcohol. | [2] |

| Vapor Pressure | 0.204 mmHg @ 25 °C (estimated) | |

| logP (o/w) | 0.5 (predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of isopropyl 4-oxopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Characteristic signals include a heptet at approximately δ 4.98 ppm corresponding to the isopropyl CH proton, triplets around δ 2.5-2.7 ppm for the methylene protons, a singlet at δ 2.18 ppm for the methyl group adjacent to the ketone, and a doublet at δ 1.21 ppm for the isopropyl methyl groups.[1]

-

¹³C NMR: The carbonyl carbons are typically observed at δ ~206.78 ppm (ketone) and δ ~172.23 ppm (ester).[1]

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl 4-oxopentanoate will show characteristic absorption bands for its functional groups. A strong absorption band is expected around 1735 cm⁻¹ for the ester carbonyl (C=O) stretching and another strong band around 1715 cm⁻¹ for the ketone carbonyl (C=O) stretching. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, isopropyl 4-oxopentanoate typically shows a molecular ion peak at a mass-to-charge ratio (m/z) of 158.[1] Characteristic fragmentation patterns include the loss of the isopropyl group and the formation of acylium ions.[1]

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification of Levulinic Acid

The most common method for synthesizing isopropyl 4-oxopentanoate is the Fischer esterification of levulinic acid with isopropanol using an acid catalyst.[1]

Materials:

-

Levulinic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using toluene)

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine levulinic acid and an excess of isopropanol (typically 3-5 equivalents).

-

If using an azeotropic solvent, add toluene to the mixture.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the flask while stirring.

-

Assemble the reflux apparatus (with a Dean-Stark trap if applicable) and heat the mixture to reflux (typically 80-110 °C).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-24 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude isopropyl 4-oxopentanoate.

Purification: Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, isopropyl 4-oxopentanoate is best purified by vacuum distillation to prevent decomposition.

Apparatus:

-

A complete vacuum distillation setup including a round-bottom flask, a Claisen adapter, a short-path distillation head with a condenser and vacuum connection, a thermometer, receiving flasks, and a vacuum source (vacuum pump or water aspirator).

-

Heating mantle and stir plate.

-

Stir bar.

-

Vacuum grease.

-

Cold trap (recommended to protect the vacuum pump).

Procedure:

-

Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.

-

Place the crude isopropyl 4-oxopentanoate and a stir bar into the distillation flask. Do not use boiling stones as they are ineffective under vacuum.

-

Assemble the vacuum distillation apparatus. Use a Claisen adapter to minimize bumping of the liquid into the condenser.

-

Connect the apparatus to a vacuum trap and then to the vacuum source using thick-walled tubing.

-

Begin stirring the crude product.

-

Slowly turn on the vacuum source to reduce the pressure inside the apparatus. Any low-boiling impurities or residual solvents will evaporate first.

-

Once a stable low pressure is achieved, begin to gently heat the distillation flask.

-

Collect any initial low-boiling fractions in a separate receiving flask.

-

As the temperature rises and stabilizes, collect the main fraction of pure isopropyl 4-oxopentanoate. The boiling point will depend on the pressure in the system (e.g., 86-87 °C at 10 Torr).

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Chemical Reactivity and Applications

Isopropyl 4-oxopentanoate undergoes reactions typical of esters and ketones.

-

Oxidation: The ketone group can be oxidized.

-

Reduction: The ketone can be reduced to a secondary alcohol.

-

Substitution: The ester can undergo nucleophilic substitution to form other esters or amides.[1]

Its applications are diverse, serving as:

-

A precursor in the synthesis of pharmaceuticals and agrochemicals, such as chiral γ-butyrolactones.[1]

-

An intermediate in the fragrance industry.[1]

-

A subject of study in enzyme-catalyzed reactions and metabolic pathways.[1]

Biochemical Pathways

While no specific metabolic pathway for isopropyl 4-oxopentanoate has been fully elucidated in higher organisms, its metabolic fate is likely initiated by esterase-mediated hydrolysis to yield isopropanol and levulinic acid. Levulinic acid can then be catabolized by certain microorganisms. A notable example is the metabolic pathway identified in Pseudomonas putida KT2440.[1][3][4]

Diagram: Catabolic Pathway of Levulinic Acid in Pseudomonas putida

The following diagram illustrates the enzymatic conversion of levulinic acid into intermediates of central metabolism. This pathway is initiated by the activation of levulinic acid to levulinyl-CoA.

References

Spectroscopic Profile of Isopropyl 4-oxopentanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl 4-oxopentanoate (CAS No. 21884-26-4), a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification and characterization of this compound, serving as a vital resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following sections detail the characteristic spectroscopic data for isopropyl 4-oxopentanoate, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Isopropyl 4-oxopentanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.98 | Heptet | 1H | CH-(CH₃)₂ |

| ~2.70 | Triplet | 2H | -CH₂-C=O |

| ~2.50 | Triplet | 2H | -O-C(=O)-CH₂- |

| 2.18 | Singlet | 3H | CH₃-C=O |

| 1.21 | Doublet | 6H | CH-(CH₃)₂ |

Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Isopropyl 4-oxopentanoate [1]

| Chemical Shift (δ) ppm | Assignment |

| ~206.78 | Ketone Carbonyl (C=O) |

| ~172.23 | Ester Carbonyl (C=O) |

| ~67.5 | Isopropyl CH |

| ~37.9 | -CH₂-C=O |

| ~29.8 | CH₃-C=O |

| ~27.8 | -O-C(=O)-CH₂- |

| ~21.8 | Isopropyl CH₃ |

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for Isopropyl 4-oxopentanoate

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~2980 | C-H Stretch (sp³) | Alkane |

| ~1735 | C=O Stretch | Ester |

| ~1715 | C=O Stretch | Ketone |

| ~1180 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for Isopropyl 4-oxopentanoate

| m/z | Relative Intensity (%) | Assignment |

| 158 | [M]⁺ | Molecular Ion |

| 101 | ~14 | [M - C₃H₅O]⁺ |

| 99 | ~70 | [M - C₃H₇O]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

Data obtained by Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of isopropyl 4-oxopentanoate (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 128-1024) are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As isopropyl 4-oxopentanoate is a liquid at room temperature, a neat spectrum is obtained by placing a small drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin liquid film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is collected over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. A dilute solution of isopropyl 4-oxopentanoate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.

-

MS Conditions: The separated compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like isopropyl 4-oxopentanoate using the spectroscopic methods described.

References

Isopropyl 4-oxopentanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of Isopropyl 4-oxopentanoate, a compound of interest in various chemical and pharmaceutical research fields.

Physicochemical Data

The fundamental molecular properties of Isopropyl 4-oxopentanoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H14O3 | [1][2][3][4][5][6][7] |

| Molecular Weight | 158.19 g/mol | [1][6] |

| Alternate Molecular Weight | 158.198 g/mol | [3][4] |

| Alternate Molecular Weight | 158.20 g/mol | [2][5] |

| CAS Number | 21884-26-4 | [1][2][3][5][6] |

Compound Identification

Isopropyl 4-oxopentanoate is also known by several synonyms, including:

-

4-Oxopentanoic acid isopropyl ester[5]

The compound is structurally defined as the ester of levulinic acid (4-oxopentanoic acid) and isopropanol.[1]

References

- 1. Isopropyl 4-oxopentanoate | 21884-26-4 | Benchchem [benchchem.com]

- 2. 21884-26-4|Isopropyl 4-oxopentanoate|BLD Pharm [bldpharm.com]

- 3. Isopropyl 4-oxovalerate | SIELC Technologies [sielc.com]

- 4. isopropyl levulinate, 21884-26-4 [thegoodscentscompany.com]

- 5. isopropyl 4-oxovalerate | 21884-26-4 [chemicalbook.com]

- 6. Isopropyl levulinate | C8H14O3 | CID 89084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Isopropyl 4-oxovalerate (C8H14O3) [pubchemlite.lcsb.uni.lu]

Synthesis of Isopropyl 4-Oxopentanoate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isopropyl 4-oxopentanoate, a valuable ester with applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary focus of this document is the acid-catalyzed esterification of levulinic acid with isopropanol. This guide presents quantitative data from various catalytic systems, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow to support research and development efforts.

Introduction

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is an organic ester that is increasingly gaining attention for its versatile applications. The most common and direct route for its synthesis is the esterification of levulinic acid, a bio-based platform chemical derived from the degradation of C6 sugars. This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of isopropanol in the presence of an acid catalyst. The selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and purity. This guide explores various catalytic approaches, including the use of homogeneous and heterogeneous catalysts.

Catalytic Systems and Quantitative Data

The efficiency of the esterification of levulinic acid is highly dependent on the catalytic system employed. While traditional mineral acids like sulfuric acid can be effective, there is a growing interest in solid acid catalysts to simplify product purification and catalyst recycling. Below is a summary of quantitative data from studies on the esterification of levulinic acid with various alcohols. While specific data for isopropanol is limited in publicly available literature, the data for other short-chain alcohols provide a strong basis for comparison and process development.

Table 1: Performance of Sulfonated Lignin-Based Carbon (SLBC) Catalyst in the Esterification of Levulinic Acid with Various Alcohols [1]

| Alcohol | Molar Ratio (Alcohol:LA) | Catalyst Loading (g) | Reaction Time (h) | Temperature (°C) | Yield (mol%) |

| Methanol | 6:1 | 0.3 | 5 | Reflux | 73.5 |

| Ethanol | 6:1 | 0.3 | 5 | Reflux | 83.3 |

| n-Butanol | 6:1 | 0.3 | 5 | Reflux | Not Specified |

Table 2: Conversion of Levulinic Acid with Different Alcohols using Mesoporous Stannosilicates (SnMCM-41-80) as Catalyst [2]

| Alcohol | Molar Ratio (Alcohol:LA) | Catalyst Loading (wt%) | Reaction Time (h) | Temperature (°C) | Conversion (%) |

| Methanol | 5:1 | 1 | 3 | 120 | 90.1 |

| Ethanol | 5:1 | 1 | 3 | 120 | ~85 |

| Propan-1-ol | 5:1 | 1 | 3 | 120 | ~80 |

| Butan-1-ol | 5:1 | 1 | 3 | 120 | ~78 |

| Butan-2-ol | 5:1 | 1 | 3 | 120 | ~60 |

| 2-Methylpropan-2-ol | 5:1 | 1 | 3 | 120 | ~20 |

Note: The data in Table 2 shows a trend of decreasing conversion with increasing steric hindrance of the alcohol. Isopropanol (Propan-2-ol), being a secondary alcohol, is expected to have a reactivity similar to or slightly lower than Butan-2-ol under these conditions.

Experimental Protocols

The following are detailed experimental protocols for the esterification of levulinic acid with short-chain alcohols using a solid acid catalyst. These protocols can be adapted for the synthesis of isopropyl 4-oxopentanoate.

General Protocol for Esterification using Sulfonated Lignin-Based Carbon (SLBC) Catalyst[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid and the corresponding alcohol in a 1:6 molar ratio.

-

Catalyst Addition: Add the sulfonated lignin-based carbon (SLBC) catalyst (0.3 g).

-

Reaction: Heat the mixture to the reflux temperature of the alcohol and maintain the reaction for 5 hours with continuous stirring (200 rpm).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration.

-

Product Analysis: The resulting liquid product can be analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the yield of the alkyl levulinate and the conversion of levulinic acid.[1][3]

General Protocol for Esterification using Mesoporous Stannosilicates (SnMCM-41-80) Catalyst[2]

-

Reaction Setup: The reaction is carried out in a closed glass microreactor with a magnetic stirrer.

-

Reactant and Catalyst Loading: Charge the reactor with levulinic acid and the desired alcohol in a 5:1 alcohol-to-levulinic acid molar ratio. Add the SnMCM-41-80 catalyst at 1 wt% relative to the mass of levulinic acid.

-

Reaction Conditions: Heat the sealed reactor to 120 °C and stir the mixture for 3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the remaining acid concentration by titration with a standard NaOH solution.

-

Product Analysis: The final product mixture can be analyzed by GC-MS to determine the conversion of levulinic acid.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of isopropyl 4-oxopentanoate.

Caption: Acid-catalyzed esterification of levulinic acid with isopropanol.

Caption: A typical laboratory workflow for the synthesis of isopropyl 4-oxopentanoate.

Conclusion

The synthesis of isopropyl 4-oxopentanoate via the esterification of levulinic acid is a straightforward and adaptable process. The use of solid acid catalysts offers significant advantages in terms of catalyst reusability and simplified product purification. While specific quantitative data for the synthesis of the isopropyl ester is not as abundant as for other alkyl levulinates, the provided protocols and comparative data serve as a strong foundation for developing an efficient and optimized synthesis. Researchers are encouraged to adapt the presented methodologies, considering that secondary alcohols like isopropanol may require slightly more forcing conditions (e.g., longer reaction times, higher catalyst loading, or higher temperatures) to achieve high yields.

References

- 1. cetjournal.it [cetjournal.it]

- 2. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]

Isopropyl 4-Oxopentanoate: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl 4-oxopentanoate (also known as isopropyl levulinate), a versatile chemical intermediate with growing importance in various scientific and industrial sectors. This document details its commercial availability, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a building block in organic synthesis and its potential in drug development.

Commercial Availability and Physicochemical Properties

Isopropyl 4-oxopentanoate is readily available from a range of chemical suppliers. It is typically offered in various purities and quantities to suit laboratory-scale research and larger-scale manufacturing needs.

Suppliers and Pricing

The following table summarizes a selection of suppliers for isopropyl 4-oxopentanoate, along with typical purities and quantities offered. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Benchchem | 21884-26-4 | Not Specified | Inquire for details |

| BLD Pharm | 21884-26-4 | Not Specified | Inquire for details |

| ChemicalBook | 21884-26-4 | 95.00%, 97% | 5mg, 1g |

| American Custom Chemicals Corporation | 21884-26-4 | 95.00% | 5mg |

| Crysdot | 21884-26-4 | 97% | 1g |

| Hubei Chuanglian Kangcheng Pharmaceutical Chemical Co., Ltd. | 21884-26-4 | 97% | Inquire for details |

| Synerzine, Inc. | 21884-26-4 | Not Specified | Inquire for details |

| BOC Sciences | 21884-26-4 | Not Specified | Inquire for details |

Physicochemical Data

A summary of the key physicochemical properties of isopropyl 4-oxopentanoate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 21884-26-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [1][4] |

| Boiling Point | ~209.3 °C (estimated) | [2] |

| Density | ~0.9842 g/cm³ (estimated) | [2] |

| Refractive Index | ~1.4420 (estimated) | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| Synonyms | Isopropyl levulinate, 4-Oxopentanoic acid isopropyl ester, propan-2-yl 4-oxopentanoate | [2][4] |

Synthesis of Isopropyl 4-Oxopentanoate

The most common and industrially viable method for the synthesis of isopropyl 4-oxopentanoate is the Fischer-Speier esterification of levulinic acid with isopropanol.[5] This reaction is typically catalyzed by a strong acid.

General Experimental Protocol: Fischer-Speier Esterification

The following is a general procedure for the synthesis of isopropyl 4-oxopentanoate. Yields and reaction times may vary depending on the specific conditions and scale.

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Isopropanol (propan-2-ol)

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in an excess of isopropanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl 4-oxopentanoate.

-

The crude product can be purified by vacuum distillation to yield the pure ester.

Synthesis Pathway Diagram

Caption: Fischer-Speier esterification of levulinic acid.

Applications in Research and Development

Isopropyl 4-oxopentanoate serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor to other important chemicals.

Precursor to γ-Butyrolactones

One of the key applications of isopropyl 4-oxopentanoate is its use as a starting material for the synthesis of γ-valerolactone (GVL), a green solvent and a versatile platform chemical. The synthesis typically involves the hydrogenation of the ketone group followed by intramolecular cyclization.

Role in Drug Development

While direct incorporation into final drug molecules is not widely documented in publicly available literature, isopropyl 4-oxopentanoate and its derivatives are of significant interest to medicinal chemists. The ester and ketone functionalities provide reactive sites for a variety of chemical transformations, making it a useful scaffold for the synthesis of more complex molecules. Its structural similarity to other biologically active esters suggests its potential as a lead compound or intermediate in the development of new therapeutic agents. For instance, esters of levulinic acid are explored for their potential as prodrugs to enhance the bioavailability of parent drug molecules.

Quality Control and Procurement Workflow

For researchers and drug development professionals, ensuring the quality and timely procurement of starting materials like isopropyl 4-oxopentanoate is critical. The following diagram outlines a logical workflow for this process.

Caption: Procurement and quality control workflow.

References

- 1. 21884-26-4|Isopropyl 4-oxopentanoate|BLD Pharm [bldpharm.com]

- 2. isopropyl 4-oxovalerate price,buy isopropyl 4-oxovalerate - chemicalbook [m.chemicalbook.com]

- 3. Isopropyl 4-oxopentanoate | 21884-26-4 | Benchchem [benchchem.com]

- 4. Isopropyl levulinate | C8H14O3 | CID 89084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Isopropyl 4-oxopentanoate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-oxopentanoate, also known as isopropyl levulinate, is a keto-ester that has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures, including heterocycles and chiral molecules.[1] Derived from levulinic acid, which is readily available from biomass, isopropyl 4-oxopentanoate represents a sustainable platform chemical with significant potential in the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of isopropyl 4-oxopentanoate as a strategic building block in the development of complex organic molecules.

Chemical and Physical Properties

Isopropyl 4-oxopentanoate is a colorless liquid with a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol .[1] Its structure consists of a pentanoate chain with a ketone group at the 4-position and an isopropyl ester at the carboxyl group.[1]

Table 1: Physical and Chemical Properties of Isopropyl 4-oxopentanoate

| Property | Value | Reference |

| CAS Number | 21884-26-4 | [1] |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 209 °C @ 760 mmHg | |

| Density | 0.981 - 0.987 g/cm³ @ 25 °C | |

| Refractive Index | 1.418 - 1.424 @ 20 °C | |

| IUPAC Name | propan-2-yl 4-oxopentanoate |

Spectroscopic Data

The structural characterization of isopropyl 4-oxopentanoate is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.98 | Heptet | 1H | CH of isopropyl group |

| ~2.5-2.7 | Triplet | 2H | -CH₂-C=O |

| ~2.5-2.7 | Triplet | 2H | -CH₂-COO- |

| 2.18 | Singlet | 3H | CH₃-C=O |

| 1.21 | Doublet | 6H | (CH₃)₂-CH |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~206.78 | C=O (ketone) |

| ~172.23 | C=O (ester) |

| ~67.5 | CH of isopropyl group |

| ~37.9 | -CH₂-C=O |

| ~29.8 | CH₃-C=O |

| ~27.9 | -CH₂-COO- |

| ~21.8 | (CH₃)₂-CH |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 158 | Molecular Ion [M]⁺ |

| 115 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 101 | [M - C₃H₇O]⁺ |

| 85 | |

| 59 | |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1180 | C-O stretch (ester) |

Synthesis of Isopropyl 4-oxopentanoate

The most common and efficient method for the synthesis of isopropyl 4-oxopentanoate is the Fischer esterification of levulinic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Levulinic acid

-

Isopropanol

-

Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid (1.0 eq) and an excess of isopropanol (e.g., 5-10 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude isopropyl 4-oxopentanoate.

-

Purify the crude product by vacuum distillation to obtain the pure isopropyl 4-oxopentanoate.

Expected Yield: 85-95%

Caption: Experimental workflow for the synthesis of isopropyl 4-oxopentanoate.

Applications as a Building Block in Organic Synthesis

The presence of both a ketone and an ester functionality in isopropyl 4-oxopentanoate allows for selective transformations, making it a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Heterocycles: The Paal-Knorr Pyrrole Synthesis

Isopropyl 4-oxopentanoate, as a 1,4-dicarbonyl equivalent, is an excellent substrate for the Paal-Knorr synthesis of pyrroles.[2][3][4][5] This reaction involves the condensation of the diketone with a primary amine or ammonia under acidic conditions to furnish substituted pyrroles, which are core structures in many natural products and pharmaceuticals.[3][4]

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Reaction Mechanism: The mechanism involves the initial formation of an enamine from the amine and one of the carbonyl groups of the diketone. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen on the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration yields the aromatic pyrrole ring.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Synthesis of γ-Lactones

The ketone functionality of isopropyl 4-oxopentanoate can be selectively reduced to a hydroxyl group, which can then undergo intramolecular cyclization to form γ-valerolactone derivatives. γ-Lactones are prevalent motifs in natural products with diverse biological activities. The reduction can be achieved using various reducing agents, such as sodium borohydride, followed by acid-catalyzed lactonization.

Experimental Protocol: Synthesis of γ-hydroxy-γ-methyl-valerolactone (a conceptual example)

Materials:

-

Isopropyl 4-oxopentanoate

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

Procedure:

-

A solution of isopropyl 4-oxopentanoate in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

The Grignard reagent (1.1 eq) is added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude diol ester.

-

The crude diol ester is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the lactonization, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

The resulting γ-lactone can be purified by column chromatography.

Role in Drug Development

Levulinic acid and its esters, including isopropyl 4-oxopentanoate, are recognized as valuable precursors in the pharmaceutical industry.[6][7] They can serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs) or as linkers in prodrug strategies.[6][7] For instance, derivatives of 4-oxopentanoic acid are key intermediates in the synthesis of muscarinic M4 receptor agonists, which are being investigated for the treatment of neurological disorders.

The general structure of levulinic acid provides a scaffold that can be readily modified to introduce various pharmacophores. The ketone can be used for forming imines or for reductive amination to introduce nitrogen-containing groups, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation or other modifications.

Caption: Role of isopropyl 4-oxopentanoate in a drug development pipeline.

Conclusion

Isopropyl 4-oxopentanoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with its ready availability from renewable resources, makes it an attractive starting material for the construction of complex molecular architectures. Its application in the synthesis of heterocycles, such as pyrroles via the Paal-Knorr synthesis, and its potential for the preparation of chiral γ-lactones highlight its significance. Furthermore, its role as a precursor in the development of pharmaceutical intermediates underscores its importance for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of isopropyl 4-oxopentanoate is expected to unveil new synthetic methodologies and contribute to the efficient and sustainable production of valuable organic compounds.

References

- 1. Isopropyl 4-oxopentanoate | 21884-26-4 | Benchchem [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pentanoic acid, 4-oxo-, propyl ester [webbook.nist.gov]

- 7. whitman.edu [whitman.edu]

Isopropyl Levulinate: A Comprehensive Technical Guide to its Applications in Green Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Isopropyl levulinate, a bio-based compound derived from the catalytic conversion of biomass, is emerging as a versatile platform chemical with significant potential in green chemistry. Its biodegradability, low toxicity, and desirable physicochemical properties make it a promising sustainable alternative to conventional petroleum-derived products. This technical guide explores the synthesis, properties, and key applications of isopropyl levulinate, providing researchers and industry professionals with in-depth information to foster its adoption in the development of environmentally benign processes and products.

Physicochemical Properties of Isopropyl Levulinate

A thorough understanding of the physicochemical properties of isopropyl levulinate is crucial for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Reference |

| Molecular Formula | C8H14O3 | - | [1][2] |

| Molecular Weight | 158.19 | g/mol | [1][2] |

| Specific Gravity | 0.98100 to 0.98700 @ 25.00 °C | - | [3][4] |

| Refractive Index | 1.41800 to 1.42400 @ 20.00 °C | - | [3][4] |

| Boiling Point | 209.00 | °C @ 760.00 mm Hg | [3] |

| Flash Point | 84.44 | °C | [3][4] |

| Vapor Pressure | 0.204 | mmHg @ 25.00 °C (est.) | [3] |

| logP (o/w) | 0.792 | (est.) | [3] |

| Solubility | Soluble in alcohol; very slightly soluble in water. | - | [3] |

Synthesis of Isopropyl Levulinate

The primary route for synthesizing isopropyl levulinate is the esterification of levulinic acid with isopropanol. This reaction is typically catalyzed by an acid.

Logical Relationship: From Biomass to Isopropyl Levulinate

The following diagram illustrates the general pathway for the production of isopropyl levulinate from a biomass feedstock.

Caption: Production pathway from biomass to isopropyl levulinate.

Experimental Protocol: Catalytic Esterification of Levulinic Acid with Isopropanol

This section provides a detailed methodology for the synthesis of isopropyl levulinate using a solid acid catalyst.

Materials:

-

Levulinic acid (LA)

-

Isopropanol (IPA)

-

Solid acid catalyst (e.g., sulfonated carbon-based catalyst)[1]

-

Toluene (optional, as an azeotropic solvent)[1]

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with hotplate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid and isopropanol. A typical molar ratio of alcohol to levulinic acid is 6:1.[5]

-

Catalyst Addition: Introduce the solid acid catalyst to the reaction mixture. The catalyst loading is typically around 0.3 g for a specific molar ratio of reactants.[5]

-

Reaction Conditions: Heat the mixture to the reflux temperature of isopropanol (approximately 82 °C) and maintain vigorous stirring. The reaction time can vary from several hours (e.g., 5 hours) to achieve high conversion.[1][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of levulinic acid.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.

-

Product Isolation: Transfer the liquid mixture to a separatory funnel. If toluene was used, it can be removed along with excess isopropanol and water using a rotary evaporator.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification: Purify the crude isopropyl levulinate by fractional distillation or column chromatography to obtain the final product.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of isopropyl levulinate.

Caption: Experimental workflow for isopropyl levulinate synthesis.

Potential Applications in Green Chemistry

Isopropyl levulinate's favorable properties position it as a valuable green chemical in several applications.

Biofuel and Fuel Additive

Alkyl levulinates, including isopropyl levulinate, are promising as additives for transportation fuels like diesel.[3] Their oxygen content can lead to cleaner combustion and reduced soot formation. While specific data for isopropyl levulinate is still emerging, studies on similar levulinate esters provide valuable insights.

Performance Data of Alkyl Levulinates in Diesel Blends:

| Parameter | Effect of Alkyl Levulinate Addition | Reference |

| Cetane Number | Generally lower than conventional diesel. Methyl and ethyl levulinate have reported cetane numbers of 7.8 and <5 respectively. | [6][7] |

| Cloud Point | May increase, affecting cold flow properties. | [8] |

| Pour Point | May be reduced, improving cold flow properties. | [8] |

| Emissions | Can lead to a reduction in particulate matter (soot). | [3] |

Further research is needed to fully quantify the impact of isopropyl levulinate on diesel fuel properties and engine performance.

Green Solvent

The concept of "green solvents" aims to reduce the environmental impact associated with traditional organic solvents.[9][10] Isopropyl levulinate, with its bio-based origin and low toxicity, is a candidate for a green solvent in various applications, including organic synthesis and extractions. Its ester functionality provides a unique solvency profile that can be advantageous in specific chemical transformations.

Chemical Intermediate